molecular formula C15H14ClNO3S B10975953 N-(3-acetylphenyl)-1-(4-chlorophenyl)methanesulfonamide

N-(3-acetylphenyl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B10975953
M. Wt: 323.8 g/mol
InChI Key: HXHFIFXOVOWSMO-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)(4-chlorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)(4-chlorophenyl)methanesulfonamide typically involves the reaction of N-(4-acetylphenyl)methanesulfonamide with 4-chlorobenzaldehyde. The reaction is carried out in a basic medium using absolute ethanol as a solvent. The mixture is then irradiated in a microwave oven for a short duration, usually around 1 minute, and then cooled to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)(4-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the functional groups present in the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can modify the compound’s structure and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

N-(3-Acetylphenyl)(4-chlorophenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential antibacterial properties make it a candidate for studying its effects on different bacterial strains.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, the compound may inhibit the synthesis of essential bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
  • 1-Tosyl-1H-imidazole
  • 4-Methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-Ethyl-4-tosylpiperazine

Uniqueness

Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and physical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-(4-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C15H14ClNO3S/c1-11(18)13-3-2-4-15(9-13)17-21(19,20)10-12-5-7-14(16)8-6-12/h2-9,17H,10H2,1H3

InChI Key

HXHFIFXOVOWSMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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